

Synthesis Protocol for Benzyl N-(4-aminobutyl)carbamate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
	Benzyl N-(4-	
Compound Name:	aminobutyl)carbamate	
	hydrochloride	
Cat. No.:	B103400	Get Quote

Abstract

This application note provides a detailed experimental protocol for the synthesis of **Benzyl N- (4-aminobutyl)carbamate hydrochloride**. This compound is a valuable building block in medicinal chemistry and drug development, often utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The protocol herein describes a two-step synthesis commencing with the selective mono-N-protection of 1,4-diaminobutane (putrescine) with benzyl chloroformate, followed by conversion to its hydrochloride salt. This document is intended for researchers, scientists, and drug development professionals.

Introduction

Benzyl N-(4-aminobutyl)carbamate hydrochloride is a bifunctional molecule featuring a primary amine and a carbamate-protected amine. The benzyloxycarbonyl (Cbz or Z) protecting group offers stability under various conditions and can be readily removed by catalytic hydrogenation.[1] This allows for selective functionalization of the two amine groups, making it a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and biologically active compounds. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media.

Chemical Properties and Data



A summary of the key chemical and physical properties of the synthesized compound and its non-salt form is presented below.

Property	Value	Reference
Product Name	Benzyl N-(4- aminobutyl)carbamate hydrochloride	
Synonyms	N-Carbobenzoxy-1,4- diaminobutane hydrochloride, Z-1,4-diaminobutane HCl	[2]
CAS Number	18807-73-3	[3]
Molecular Formula	C12H19CIN2O2	[4]
Molecular Weight	258.74 g/mol	[3]
Appearance	White to off-white solid	[3]
Melting Point	192-196 °C	[3]
Solubility	Slightly soluble in DMSO and Methanol	[3]

Property	Value (for free base)	Reference
CAS Number	62146-62-7	[5]
Molecular Formula	C12H18N2O2	[5]
Molecular Weight	222.28 g/mol	[5]

Experimental Protocol

The synthesis of **Benzyl N-(4-aminobutyl)carbamate hydrochloride** is achieved through a two-step process:

• Step 1: Synthesis of Benzyl N-(4-aminobutyl)carbamate. This step involves the selective mono-N-protection of 1,4-diaminobutane with benzyl chloroformate under basic conditions.



• Step 2: Formation of **Benzyl N-(4-aminobutyl)carbamate hydrochloride**. The free base from Step 1 is treated with hydrochloric acid to yield the hydrochloride salt.

Materials and Reagents

Reagent	Supplier	Grade
1,4-Diaminobutane (Putrescine)	Sigma-Aldrich	≥99%
Benzyl Chloroformate (Cbz-Cl)	Acros Organics	95%
Sodium Bicarbonate (NaHCO ₃)	Fisher Scientific	ACS Grade
Dichloromethane (DCM)	VWR	HPLC Grade
Tetrahydrofuran (THF)	VWR	HPLC Grade
Deionized Water	In-house	
Anhydrous Sodium Sulfate (Na ₂ SO ₄)	Fisher Scientific	ACS Grade
Hydrochloric Acid (HCI) in Diethyl Ether	Sigma-Aldrich	2.0 M
Diethyl Ether	Fisher Scientific	ACS Grade

Step 1: Synthesis of Benzyl N-(4-aminobutyl)carbamate

A representative procedure for the selective mono-Cbz protection of a diamine is as follows:

- In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1,4-diaminobutane (5.0 g, 56.7 mmol, 5 equivalents) in a mixture of tetrahydrofuran (THF) and water (2:1, 150 mL).
- Cool the solution to 0 °C in an ice bath.
- Add sodium bicarbonate (4.76 g, 56.7 mmol, 5 equivalents) to the solution and stir vigorously.



- Slowly add a solution of benzyl chloroformate (1.94 mL, 11.3 mmol, 1 equivalent) in THF (20 mL) dropwise to the reaction mixture over a period of 1 hour, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
- Extract the aqueous residue with dichloromethane (3 x 50 mL).
- Wash the combined organic layers with brine (2 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil or solid.
- Purify the crude product by silica gel column chromatography (eluent: dichloromethane/methanol gradient) to obtain pure Benzyl N-(4-aminobutyl)carbamate.

Step 2: Formation of Benzyl N-(4-aminobutyl)carbamate hydrochloride

- Dissolve the purified Benzyl N-(4-aminobutyl)carbamate (from Step 1) in a minimal amount of diethyl ether.
- Cool the solution to 0 °C.
- Slowly add a 2.0 M solution of hydrochloric acid in diethyl ether dropwise with stirring until
 precipitation is complete.
- Collect the white precipitate by vacuum filtration.
- Wash the solid with cold diethyl ether.



• Dry the product under vacuum to yield **Benzyl N-(4-aminobutyl)carbamate hydrochloride** as a white to off-white solid.

Expected Results and Characterization

The following table summarizes the expected characterization data for the final product.

Analysis	Expected Results
Yield	70-85% (overall)
Melting Point	192-196 °C[3]
¹ H NMR	Peaks corresponding to the benzyl group, the butyl chain, and the amine/amide protons.
¹³ C NMR	Resonances for the aromatic carbons, the carbonyl carbon of the carbamate, and the aliphatic carbons of the butyl chain.
FT-IR (cm ⁻¹)	Characteristic peaks for N-H stretching (amine and amide), C=O stretching (carbamate), and aromatic C-H stretching.

Visualizations Synthesis Workflow

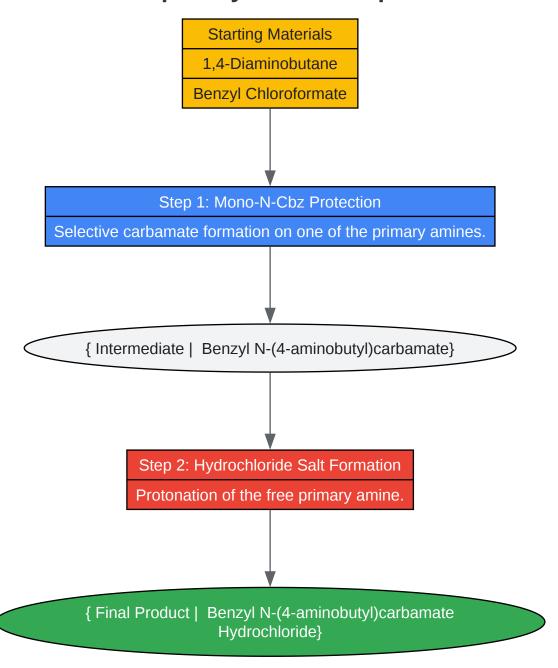


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Caption: Experimental workflow for the synthesis of **Benzyl N-(4-aminobutyl)carbamate hydrochloride**.



Logical Relationship of Synthesis Steps



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Caption: Logical flow of the two-step synthesis protocol.

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- To cite this document: BenchChem. [Synthesis Protocol for Benzyl N-(4-aminobutyl)carbamate Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b103400#synthesis-protocol-for-benzyl-n-4-aminobutyl-carbamate-hydrochloride]

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